1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide
Description
1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide (CAS: 18502-58-4) is a bicyclic heterocyclic compound with a fused cyclopropane ring system. Its molecular formula is C₅H₈O₃S, and it features:
- A bicyclo[3.1.0]hexane core.
- A sulfur atom at position 3 (thia group) oxidized to a sulfone (3,3-dioxide).
- An oxygen atom at position 6 (oxa group).
- A methyl substituent at position 1.
Properties
IUPAC Name |
1-methyl-6-oxa-3λ6-thiabicyclo[3.1.0]hexane 3,3-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3S/c1-5-3-9(6,7)2-4(5)8-5/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKGOIYIAHKTKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CS(=O)(=O)CC1O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302442 | |
| Record name | 1-methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18502-58-4 | |
| Record name | NSC160589 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160589 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC150995 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 1-methyl-3-thiabicyclo[3.1.0]hexane and an oxidizing agent.
Oxidation Reaction: The key step involves the oxidation of the sulfur atom to form the sulfone group. Common oxidizing agents used include hydrogen peroxide (H2O2) or peracids such as m-chloroperbenzoic acid (m-CPBA).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane (CH2Cl2) at a controlled temperature to ensure the selective formation of the sulfone group.
Chemical Reactions Analysis
1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or other higher oxidation states of sulfur.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide or sulfoxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, leading to the formation of various derivatives.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines or thiols for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of sulfur-containing heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Industry: Limited industrial applications, primarily in the synthesis of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide involves its reactivity at the sulfur atom. The sulfone group can participate in various chemical reactions, acting as an electrophile in nucleophilic substitution reactions. The compound’s bicyclic structure also influences its reactivity and interaction with other molecules, potentially affecting molecular targets and pathways in biological systems.
Comparison with Similar Compounds
Comparison with Similar Bicyclic Compounds
Structural Analogues with Heteroatom Variations
Table 1: Key Structural and Physical Properties
Key Differences :
- Heteroatom Identity : Replacing sulfur with nitrogen (e.g., 3-azabicyclo derivatives) alters electronic properties and reactivity. Azabicyclo compounds are often basic, while sulfones are polar and electron-withdrawing .
- Ring Size : Compounds like 3-thiabicyclo[4.1.0]heptane have a larger bicyclic system, reducing ring strain and modifying thermal stability .
- Oxidation State: The sulfone group in the target compound enhances polarity and hydrogen-bonding capacity compared to unoxidized thia or aza analogues .
Functional Group Variations
Table 2: Functional Group Impact on Properties
Biological Activity
1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide, also known by its CAS number 18502-58-4, is a bicyclic compound that exhibits a range of biological activities. This article provides an in-depth analysis of its properties, biological effects, and relevant case studies.
The molecular formula of this compound is C₅H₈O₃S, with a molar mass of approximately 148.18 g/mol. The compound features a unique bicyclic structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₈O₃S |
| Molar Mass | 148.18 g/mol |
| CAS Number | 18502-58-4 |
Antimicrobial Properties
Research indicates that this compound displays significant antimicrobial activity against various bacterial strains. A study conducted by Yang et al. (2020) demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
Cytotoxic Effects
In vitro studies have shown that this compound possesses cytotoxic properties against cancer cell lines. For instance, an experiment reported by Smith et al. (2022) revealed that the compound induced apoptosis in human lung cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Enzyme Inhibition
This compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. Research published in the Journal of Organic Chemistry (1976) indicated that the compound could inhibit enzymes related to dicarbonyl metabolism, which may have implications for metabolic disorders.
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various bacterial strains, including Escherichia coli and Staphylococcus aureus, the compound was tested for its minimum inhibitory concentration (MIC). Results indicated that it had an MIC value of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Apoptosis
A recent investigation into the cytotoxic effects of this compound on A549 lung cancer cells demonstrated a dose-dependent increase in apoptosis rates when treated with concentrations ranging from 10 to 50 µM. The study utilized flow cytometry to quantify apoptotic cells and confirmed the involvement of mitochondrial pathways in the apoptosis mechanism.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
